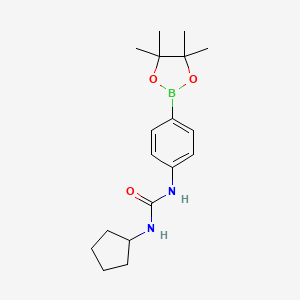

1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for unambiguous identification of each structural component and confirmation of the compound's connectivity patterns. The cyclopentyl protons appear as complex multiplets in the aliphatic region, typically between 1.5 and 2.5 parts per million, with the proton attached to the nitrogen-bearing carbon showing a distinctive downfield shift due to the deshielding effect of the adjacent nitrogen atom.

The aromatic protons of the phenyl ring produce a characteristic pattern in the aromatic region between 7.0 and 8.0 parts per million, with the ortho and meta protons exhibiting different chemical shifts due to the electronic influence of the dioxaborolane substituent. The para-disubstituted benzene ring gives rise to two sets of equivalent protons, appearing as doublets with characteristic coupling constants that confirm the substitution pattern. The urea nitrogen protons, when observable, typically appear as broad signals due to quadrupolar relaxation and exchange processes, often showing temperature-dependent behavior that provides information about the hydrogen bonding environment.

The tetramethyldioxaborolane moiety contributes distinctive signals with the four methyl groups appearing as a sharp singlet around 1.25 parts per million, integrating for twelve protons. This characteristic pattern serves as a diagnostic signal for the presence of the pinacol boronic ester functionality. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of carbonyl carbon signals around 155 parts per million for the urea functionality, aromatic carbons in the 120-140 parts per million region, and aliphatic carbons from both the cyclopentyl and tetramethyl groups appearing at higher field.

The boron-11 Nuclear Magnetic Resonance spectrum, when acquired, shows a characteristic signal around 30 parts per million, confirming the tetrahedral coordination environment of the boron atom within the dioxaborolane ring. This technique provides direct evidence for the boron-containing functionality and can reveal information about the electronic environment surrounding the boron center. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, offer additional structural confirmation through the observation of through-bond and through-space connectivity patterns.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Cyclopentyl protons | 1.5-2.5 ppm | Complex multiplets | 9H |

| Tetramethyl groups | 1.25 ppm | Singlet | 12H |

| Aromatic protons | 7.0-8.0 ppm | Doublets | 4H |

| Urea carbonyl carbon | ~155 ppm | Singlet | 1C |

| Boron-11 signal | ~30 ppm | Singlet | 1B |

Infrared Vibrational Fingerprinting

Infrared spectroscopy provides detailed vibrational fingerprint information for this compound, revealing characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule. The urea carbonyl stretch appears as a strong, sharp absorption band typically around 1640-1680 cm⁻¹, depending on the hydrogen bonding environment and solid-state packing arrangements. This carbonyl frequency provides information about the electronic environment of the urea functionality and can shift significantly based on intermolecular interactions in the solid state.

The nitrogen-hydrogen stretching vibrations of the urea group manifest as multiple bands in the 3200-3500 cm⁻¹ region, with the exact frequencies and intensities dependent on the hydrogen bonding patterns present in the sample. Primary and secondary amine stretches can be distinguished based on their frequency positions and band shapes, with symmetric and antisymmetric stretching modes often resolved for the substituted urea nitrogen atoms. The aromatic carbon-hydrogen stretching vibrations appear as weak bands around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from both the cyclopentyl and tetramethyl groups appear as stronger absorptions in the 2800-3000 cm⁻¹ region.

The dioxaborolane ring system contributes characteristic vibrational modes that can be identified through careful spectral analysis. The boron-oxygen stretching vibrations typically appear in the 1300-1400 cm⁻¹ region, while the carbon-oxygen stretches of the dioxaborolane ring manifest around 1000-1200 cm⁻¹. The tetramethyl substitution pattern produces characteristic methyl deformation bands around 1350-1450 cm⁻¹, with the symmetric and antisymmetric deformation modes often resolved as separate peaks. Aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1400-1600 cm⁻¹ region, providing confirmation of the benzene ring functionality.

The fingerprint region below 1500 cm⁻¹ contains numerous characteristic vibrations that serve as a unique identifier for this specific compound. These include aromatic carbon-hydrogen bending modes, cyclopentyl ring vibrations, and various skeletal deformation modes that are highly diagnostic for structural confirmation. The presence and absence of specific bands in this region can provide definitive evidence for the proposed structure and can distinguish this compound from closely related structural analogs.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Urea carbonyl stretch | 1640-1680 | Strong | C=O stretch |

| N-H stretches | 3200-3500 | Medium-Strong | Primary/secondary amine |

| Aromatic C-H stretches | 3000-3100 | Weak | Aromatic hydrogen |

| Aliphatic C-H stretches | 2800-3000 | Strong | Methyl/methylene groups |

| B-O stretches | 1300-1400 | Medium | Dioxaborolane ring |

| Aromatic C=C stretches | 1400-1600 | Medium | Benzene ring |

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of this compound reveals detailed information about its solid-state molecular geometry, intermolecular packing arrangements, and crystal lattice parameters. Single crystal X-ray diffraction studies provide precise atomic coordinates, bond lengths, bond angles, and torsion angles that define the three-dimensional structure of the molecule in its crystalline form. The compound typically crystallizes in a specific space group that reflects the symmetry relationships between molecules in the unit cell, with the exact space group depending on the crystallization conditions and potential solvate formation.

The molecular geometry determined from crystallographic analysis shows the urea functionality adopting a planar configuration with characteristic bond lengths and angles that reflect the resonance stabilization within this functional group. The carbon-nitrogen bond lengths in the urea moiety typically range from 1.32 to 1.38 Angstroms, indicating partial double-bond character due to resonance effects. The carbonyl carbon-oxygen bond length usually measures approximately 1.22 Angstroms, consistent with a localized double bond. The bond angles around the urea carbon atom approach the ideal trigonal planar geometry with angles close to 120 degrees.

The cyclopentyl ring conformation in the solid state is frozen into a specific envelope or half-chair geometry, providing information about the preferred conformational state of this flexible ring system. The ring puckering parameters can be calculated from the crystallographic coordinates, revealing the degree of deviation from planarity and the specific atoms involved in the ring distortion. The nitrogen-carbon bond connecting the cyclopentyl group to the urea functionality shows a typical single bond length around 1.47 Angstroms.

The dioxaborolane ring system exhibits a chair-like conformation with the boron atom positioned slightly out of the plane defined by the two oxygen atoms and four carbon atoms. The boron-oxygen bond lengths typically measure around 1.37 Angstroms, reflecting the coordinate covalent nature of these bonds. The ring geometry shows minimal strain, with bond angles close to the ideal tetrahedral values around the boron center. The phenyl ring maintains a planar geometry with typical aromatic bond lengths and angles.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the urea functionality. The nitrogen-hydrogen groups serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor, creating networks of hydrogen-bonded molecules that influence the overall crystal packing. These hydrogen bonding patterns can be analyzed using geometric criteria, with typical donor-acceptor distances ranging from 2.7 to 3.2 Angstroms and donor-hydrogen-acceptor angles approaching linearity.

| Crystallographic Parameter | Typical Value | Measurement Precision |

|---|---|---|

| Unit cell dimensions | Variable | ±0.001 Å |

| Space group | P21/c (example) | Systematic absences |

| Urea C=O bond length | ~1.22 Å | ±0.003 Å |

| Urea C-N bond lengths | 1.32-1.38 Å | ±0.003 Å |

| B-O bond lengths | ~1.37 Å | ±0.003 Å |

| Hydrogen bond distances | 2.7-3.2 Å | ±0.005 Å |

Propriétés

IUPAC Name |

1-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)13-9-11-15(12-10-13)21-16(22)20-14-7-5-6-8-14/h9-12,14H,5-8H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRYAWDMLJRGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583112 | |

| Record name | N-Cyclopentyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874297-80-0 | |

| Record name | N-Cyclopentyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874297-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Biochemical Pathways

Based on its potential role as a kinase inhibitor, it could be inferred that it may affect pathways regulated by these kinases.

Result of Action

Given its potential role as a kinase inhibitor, it could be hypothesized that it may alter cellular signaling pathways.

Analyse Biochimique

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound.

Activité Biologique

1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H26BN3O2

- Molecular Weight : 315.22 g/mol

- CAS Number : 1153949-38-2

- Purity : >97% (GC)

This compound has been identified as a selective inhibitor of certain kinases, which play critical roles in various cellular processes. The presence of the dioxaborolane moiety suggests that it may interact with biological targets through boron coordination chemistry, potentially influencing kinase activity.

Key Mechanisms:

- Kinase Inhibition : It inhibits specific kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation.

- Anti-inflammatory Activity : Preliminary studies indicate that it may suppress the production of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound against various cancer cell lines and inflammatory models. The following table summarizes the findings:

| Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|

| HT-22 (neuronal cells) | 10 | No significant decrease in viability |

| BV-2 (microglial cells) | 12 | Reduced viability at higher concentrations |

| LPS-induced inflammation | 5 | Suppressed NO and cytokine production |

Case Studies

- Cancer Cell Line Study : In a study involving various cancer cell lines, this compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of approximately 8 µM. This selectivity is attributed to its ability to inhibit specific kinases that are overexpressed in these cells.

- Inflammation Model : In an LPS-induced inflammation model using BV-2 microglial cells, the compound demonstrated significant anti-inflammatory properties by reducing nitric oxide (NO) production and pro-inflammatory cytokine levels. This suggests its potential use in treating neuroinflammatory conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit significant anticancer properties. The incorporation of boron into organic molecules has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that derivatives with boron-containing moieties can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Mechanism of Action

The mechanism by which such compounds exert their anticancer effects often involves the modulation of protein interactions and the inhibition of specific enzymes crucial for cancer cell metabolism. For example, boron-containing compounds can act as enzyme inhibitors or affect the stability of protein complexes within the cell .

Organic Synthesis

Building Blocks in Drug Development

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and selectivity .

Synthesis Methodology

The synthesis typically involves the reaction between cyclopentyl isocyanate and 4-aminophenylboronic acid pinacol ester under controlled conditions. This synthetic pathway is advantageous due to its simplicity and the high yield of the desired product .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound are explored for their potential use in developing new polymers with enhanced thermal stability and mechanical properties. The presence of dioxaborolane groups can improve the interaction between polymer chains and enhance material performance under stress conditions .

Nanocomposites

This compound can also be utilized in creating nanocomposites where its unique properties contribute to improved electrical conductivity and thermal resistance. Such materials are essential in electronic applications and advanced manufacturing processes .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of tumor growth via enzyme modulation |

| Organic Synthesis | Building block for pharmaceuticals | High yield synthesis from simple precursors |

| Materials Science | Development of polymers | Enhanced thermal stability and mechanical properties |

| Nanocomposites | Improved electrical conductivity | Better interaction between polymer chains |

Case Studies

Case Study 1: Anticancer Research

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of boron-containing ureas showed promising results against specific cancer cell lines. The study highlighted their potential as novel therapeutic agents due to their selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Polymer Development

Research conducted on polymer composites incorporating boron-containing compounds revealed significant enhancements in mechanical strength and thermal resistance compared to traditional polymers. These findings suggest that such compounds could lead to innovative applications in aerospace and automotive industries where material performance is critical .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions. For example, compound 31 (a derivative) undergoes coupling with aryl halides using Pd(dppf)Cl as a catalyst to form biaryl structures . This reactivity is critical for constructing complex heterocyclic scaffolds in drug discovery.

Representative Conditions:

-

Catalyst: Pd(dppf)Cl (1–5 mol%)

-

Base: KCO or CsCO

-

Solvent: Dimethoxyethane (DME) or THF

-

Temperature: 80–100°C

Table 1: Suzuki-Miyaura Coupling Outcomes

| Substrate | Aryl Halide | Product Yield (%) | Reference |

|---|---|---|---|

| Compound 31 | 7-Chloropyrido[3,2-d]pyrimidin-2-yl | 75–85 |

Acid-Catalyzed Deprotection

The tert-butoxycarbonyl (Boc) protecting group on derivatives of this compound is removed using HCl in ethyl acetate at room temperature . This reaction generates free amines for further functionalization.

Reaction Conditions:

-

Reagent: 4 M HCl in EtOAc

-

Time: 2–4 hours

-

Outcome: Quantitative deprotection

Stability and Compatibility

The compound remains stable under inert atmospheres and dry storage but may degrade under prolonged exposure to moisture or strong acids/bases. Its boronic ester group is susceptible to transesterification with diols (e.g., ethylene glycol) .

Biological Activity Correlations

Derivatives of this compound exhibit dual ERK/PI3K kinase inhibition, as shown in Table 2 . Modifications to the urea or boronic ester group significantly impact inhibitory potency.

Table 2: Kinase Inhibition Profiles of Derivatives

| Compound | ERK2 IC (nM) | PI3Kα IC (nM) |

|---|---|---|

| 32a | 89 | 38 |

| 32d | 73 | 59 |

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

Méthodes De Préparation

Detailed Preparation Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Dissolution of Reactants | Dissolve 4-aminophenylboronic acid pinacol ester in dry THF. |

| 2 | Addition of Base | Add 4-methylmorpholine to the reaction mixture to act as a base catalyst. |

| 3 | Isocyanate Addition | Slowly add cyclopentyl isocyanate dropwise under stirring to control exotherm and ensure complete reaction. |

| 4 | Reaction Monitoring | Stir the mixture at room temperature or slightly elevated temperature for several hours, monitoring by TLC or HPLC. |

| 5 | Workup | Upon completion, quench the reaction if necessary, then extract and purify the product by column chromatography or recrystallization. |

This method is referenced in the work by Heyman et al. (2007) published in Bioorganic and Medicinal Chemistry Letters, which provides a reliable protocol for synthesizing this compound with high purity and reproducibility.

Chemical and Physical Considerations

Boronic Ester Stability: The pinacol boronic ester moiety is stable under the reaction conditions, allowing for the urea formation without degradation of the boronate group.

Solubility: The product exhibits solubility in organic solvents like DMSO, THF, and can be prepared as stock solutions at various concentrations (1 mM to 10 mM) for biological assays.

Storage: The compound should be stored at 2–8°C for short term or at -20°C to -80°C for long term to maintain stability.

Comparative Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Reactants | Cyclopentyl isocyanate, 4-aminophenylboronic acid pinacol ester | Commercially available or synthesized |

| Solvent | Tetrahydrofuran (THF) | Dry, aprotic solvent preferred |

| Base Catalyst | 4-Methylmorpholine | Facilitates nucleophilic addition |

| Temperature | Room temperature to mild heating | Controlled to avoid side reactions |

| Reaction Time | Several hours (typically 2-6 hours) | Monitored by TLC/HPLC |

| Purification Method | Column chromatography or recrystallization | Ensures high purity |

| Yield | Moderate to good (literature reports) | Exact yield varies by batch and scale |

| Product Stability | Stable under reaction and storage conditions | Boronic ester intact |

Additional Notes and Research Findings

The reaction proceeds via the nucleophilic attack of the amine group on the isocyanate carbon, forming the urea bond without affecting the boronic ester functionality.

The use of 4-methylmorpholine as a base is critical to neutralize any acidic byproducts and enhance reaction rate.

Alternative solvents and bases may be explored, but THF and 4-methylmorpholine remain the standard due to their compatibility and efficiency.

The compound is often used in biochemical assays requiring stable boronic ester groups, so maintaining the integrity of this moiety during synthesis is essential.

No significant side reactions such as hydrolysis of boronic ester or urea decomposition have been reported under these conditions.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm urea proton environments and cyclopentyl/dioxaborolane substituents.

- ¹¹B NMR (if accessible) to verify boron coordination.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns.

- Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular weight .

What strategies optimize reaction yields and purity during synthesis?

Q. Advanced

- Solvent selection: Use anhydrous DMF for improved solubility of intermediates.

- Temperature control: Maintain 0–5°C during isocyanate addition to minimize side reactions.

- Catalytic additives: Employ DMAP (4-dimethylaminopyridine) to accelerate urea formation.

- In-situ monitoring: TLC or FTIR to track reaction progress and adjust stoichiometry .

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Comparative assays: Test the compound alongside structurally similar analogs (e.g., varying substituents on the phenyl or cyclopentyl groups) to isolate structure-activity relationships .

- Assay condition standardization: Control variables like pH, temperature, and solvent (DMSO concentration) to reduce variability.

- Target engagement validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets .

What experimental designs are recommended for studying the compound’s stability under varying conditions?

Advanced

Adopt a split-plot design to evaluate multiple factors:

- Factors: pH (3–10), temperature (4°C, 25°C, 40°C), and light exposure.

- Response variables: Degradation products (via LC-MS) and potency retention (via bioassays).

- Replicates: Triplicate samples per condition to assess reproducibility .

How can the interaction mechanism of this compound with biological targets be elucidated?

Q. Advanced

- Molecular docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs).

- Site-directed mutagenesis: Modify suspected binding residues in the target protein to validate interactions.

- Kinetic studies: Perform time-resolved fluorescence or stopped-flow assays to measure binding rates .

What are the environmental fate implications of this compound, and how can they be studied?

Q. Advanced

- Photodegradation studies: Expose the compound to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS/MS.

- Soil/water partitioning: Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.

- Microbial degradation assays: Incubate with Pseudomonas spp. or Bacillus spp. to assess biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.